2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide
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Overview
Description
“2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide” is a chemical compound with the molecular formula C13H15ClN2O2S. It has an average mass of 298.788 Da and a monoisotopic mass of 298.054260 Da .
Synthesis Analysis
The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Antitubercular Activity
This compound has been synthesized and assessed for its efficacy as an antitubercular agent against tuberculosis H37Rv . The structural assignments of the new products were done on the basis of Infrared radiation (IR), Proton nuclear magnetic resonance (1H-NMR), and elemental analysis. The need for new antitubercular drugs is critical due to the rise of multi-drug resistant strains of Mycobacterium tuberculosis, and this compound’s potential in this field is of significant interest.
Anti-Inflammatory Potency
The compound has been evaluated in silico for its anti-inflammatory potency using molecular docking studies . These studies suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor, which is a key enzyme involved in the inflammatory process.
Pharmacological Testing
It is available for purchase for pharmaceutical testing as a high-quality reference standard . This indicates its relevance in the development and quality control of pharmaceuticals, where it may be used to calibrate equipment or validate analytical methods in pharmacology.
Chemical Research
In chemical research, this compound’s detailed molecular formula and mass data are available, which aids in its identification and use in various chemical reactions and syntheses . Its precise structural information is crucial for researchers to understand its reactivity and potential as a building block in synthetic chemistry.
Drug Design
The compound’s structure has been confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra, which is essential in the drug design process . Its confirmed structure allows for its use in the design and synthesis of new drugs, especially those targeting inflammatory pathways.
Antitumor Agent Synthesis
Although not directly related to the exact compound , a structurally similar compound, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, is used in the synthesis of an antitumor agent , neratinib . This highlights the potential of such compounds in the synthesis of important therapeutic agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-12(2)9-7(6-15)11(16-8(17)5-14)19-10(9)13(3,4)18-12/h5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWPWGSLVFGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)SC(=C2C#N)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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